

Picrasidine N: A Technical Guide to its Natural Source, Isolation, and Biological Activity

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Compound of Interest						
Compound Name:	Picrasidine N					
Cat. No.:	B1677793	Get Quote				

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Abstract

Picrasidine N, a dimeric β -carboline alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of **Picrasidine N**, focusing on its natural occurrence, detailed methodologies for its isolation, and a comprehensive examination of its known signaling pathways. All quantitative data are presented in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Natural Source and Occurrence

Picrasidine N is a naturally occurring phytochemical exclusively isolated from the plant species Picrasma quassioides (D.Don) Benn., a member of the Simaroubaceae family.[1][2] This plant, commonly known as Indian Quassiawood or Bitterwood, is found in Asia, particularly in the Himalayas and India. Various parts of the plant, including the stems, bark, and root bark, are rich sources of a diverse array of alkaloids, with **Picrasidine N** being a notable constituent.[2] The presence of numerous other picrasidine-type and β -carboline alkaloids has also been reported in P. quassioides.

While the presence of **Picrasidine N** in Picrasma quassioides is well-established, specific quantitative data regarding its yield from different parts of the plant is not extensively



documented in the available scientific literature. However, studies on the isolation of other alkaloids from this plant provide insights into the potential yields that might be expected.

Quantitative Data on Alkaloid Isolation from Picrasma quassioides

Although specific yield data for **Picrasidine N** is scarce, the following table summarizes the reported yields for other alkaloids isolated from Picrasma quassioides, which can serve as a reference for researchers.



Compound Name	Plant Part	Extraction Method	Yield	Purity	Reference
3- methylcanthin -2,6-dione	Not Specified	High-Speed Counter- Current Chromatogra phy (HSCCC)	22.1 mg from 100 mg crude extract	89.30%	[3][4]
4-methoxy-5- hydroxycanthi n-6-one	Not Specified	High-Speed Counter- Current Chromatogra phy (HSCCC)	4.9 mg from 100 mg crude extract	98.32%	[3][4]
1- mthoxycarbo nyl-β- carboline	Not Specified	High-Speed Counter- Current Chromatogra phy (HSCCC)	1.2 mg from 100 mg crude extract	98.19%	[3][4]
5- methoxycant hin-6-one	Not Specified	pH-Zone- Refining Countercurre nt Chromatogra phy	87 mg from 2 g crude extract	>97.0%	[5][6]
1-methoxy-β- carboline	Not Specified	pH-Zone- Refining Countercurre nt Chromatogra phy	38 mg from 2 g crude extract	>97.0%	[5][6]
1-ethyl-4,8- dimethoxy-β- carboline	Not Specified	pH-Zone- Refining Countercurre nt	134 mg from 2 g crude extract	>97.0%	[5][6]



		Chromatogra phy			
1- ethoxycarbon yl-β-carboline	Not Specified	pH-Zone- Refining Countercurre nt Chromatogra phy	74 mg from 2 g crude extract	>97.0%	[5][6]
1-vinyl-4,8- dimethoxy-β- carboline	Not Specified	pH-Zone- Refining Countercurre nt Chromatogra phy	56 mg from 2 g crude extract	>97.0%	[5][6]
1-vinyl-4- dimethoxy-β- carboline	Not Specified	pH-Zone- Refining Countercurre nt Chromatogra phy	26 mg from 2 g crude extract	>97.0%	[5][6]

Experimental Protocols: Isolation and Purification

While a specific, detailed protocol for the isolation of **Picrasidine N** is not readily available, a general methodology can be inferred from the successful isolation of other alkaloids from Picrasma quassioides. The following is a composite protocol based on established chromatographic techniques for alkaloid separation from this plant.

Preparation of Crude Extract

 Plant Material Collection and Preparation: Collect the desired plant parts of Picrasma quassioides (e.g., stems, bark, or root bark). The material should be air-dried and then ground into a coarse powder.

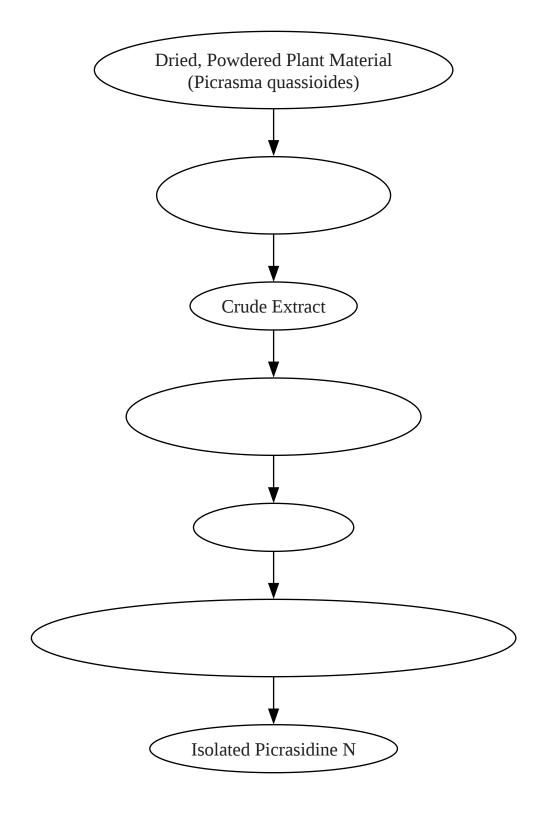


- Solvent Extraction: The powdered plant material is typically extracted with an 80% aqueous
 ethanol solution.[7] This process is often carried out at room temperature with agitation for a
 specified period or using techniques like sonication to enhance extraction efficiency. The
 extraction is repeated multiple times to ensure maximum recovery of the alkaloids.
- Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation and Purification

A multi-step chromatographic approach is generally employed to isolate and purify **Picrasidine**N from the crude extract.





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Caption: Picrasidine N activates the PPAR β/δ signaling pathway, leading to the transcription of the ANGPTL4 gene.



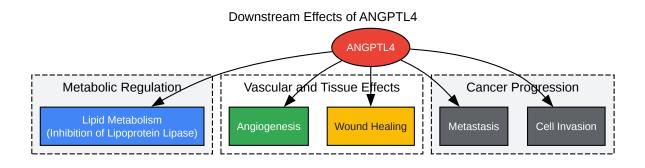
Mechanism:

- Activation of PPARβ/δ: Picrasidine N enters the cell and binds to and activates PPARβ/δ, a nuclear receptor.
- Heterodimerization and DNA Binding: Activated PPARβ/δ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.
- Gene Transcription: The binding of the PPARβ/δ-RXR heterodimer to the PPRE of the ANGPTL4 gene initiates the transcription of ANGPTL4 mRNA. [8]4. Protein Synthesis and Secretion: The ANGPTL4 mRNA is translated into the ANGPTL4 protein, which is then secreted from the cell.

Downstream Effects of ANGPTL4

The secreted ANGPTL4 protein is a multifunctional signaling molecule involved in a variety of physiological and pathological processes.

Downstream Cellular Effects of ANGPTL4



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